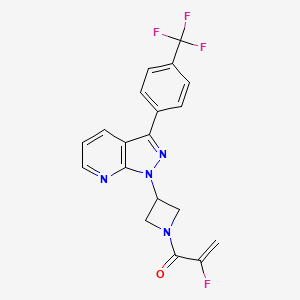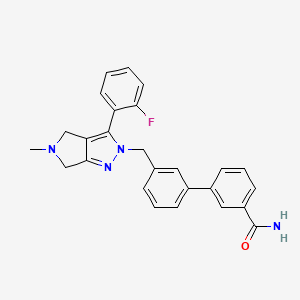
P-CAB agent 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-CAB agent 1, also known as compound B19, is a highly potent potassium-competitive acid blocker agent. It has an IC50 value of 60.50 nM for the enzyme hydrogen/potassium ATPase. This compound is known for its acceptable oral absorption in rats and is primarily used for researching acid-related disorders such as gastroesophageal reflux disease and peptic ulcers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-CAB agent 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards. The production may also involve the use of advanced technologies such as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
P-CAB agent 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
P-CAB agent 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of acid-blocking agents and their interactions with enzymes.
Biology: Investigated for its effects on cellular processes and its potential role in modulating ion channels.
Medicine: Explored for its therapeutic potential in treating acid-related disorders such as gastroesophageal reflux disease and peptic ulcers.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
P-CAB agent 1 exerts its effects by competitively inhibiting the enzyme hydrogen/potassium ATPase. This enzyme is responsible for the exchange of hydrogen and potassium ions across the gastric parietal cell membrane, leading to the secretion of gastric acid. By inhibiting this enzyme, this compound effectively reduces gastric acid production, providing relief from acid-related disorders .
Comparison with Similar Compounds
Similar Compounds
Vonoprazan: Another potassium-competitive acid blocker with similar mechanisms of action.
Tegoprazan: A newer compound with enhanced stability and potency compared to traditional proton pump inhibitors.
Uniqueness
P-CAB agent 1 is unique due to its high potency and acceptable oral absorption in rats. It offers a promising alternative to traditional proton pump inhibitors, with potential advantages in terms of onset of action and duration of effect .
Properties
Molecular Formula |
C26H23FN4O |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-[3-[[3-(2-fluorophenyl)-5-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-2-yl]methyl]phenyl]benzamide |
InChI |
InChI=1S/C26H23FN4O/c1-30-15-22-24(16-30)29-31(25(22)21-10-2-3-11-23(21)27)14-17-6-4-7-18(12-17)19-8-5-9-20(13-19)26(28)32/h2-13H,14-16H2,1H3,(H2,28,32) |
InChI Key |
LGPYOKZMSVIUGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(N(N=C2C1)CC3=CC(=CC=C3)C4=CC(=CC=C4)C(=O)N)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



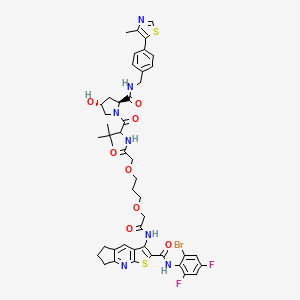
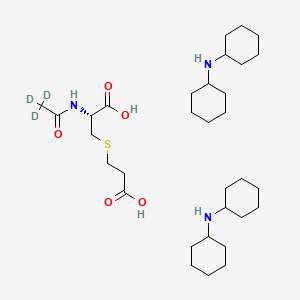

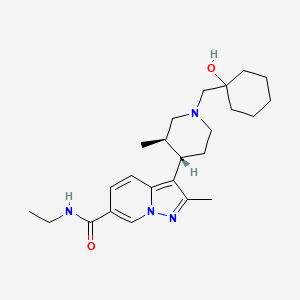
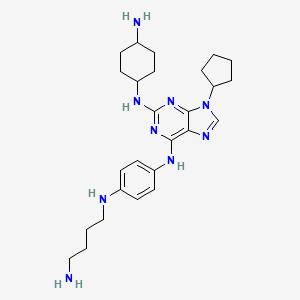
![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
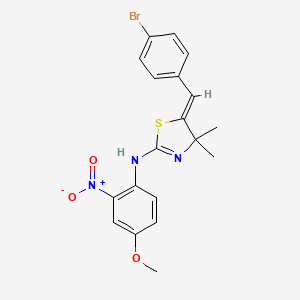
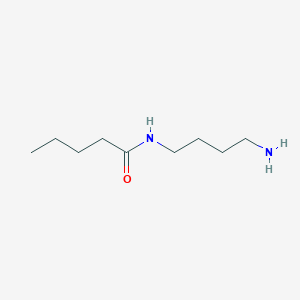


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
